4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride
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Overview
Description
4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride is a chemical compound with the molecular formula C11H16N2O2·2HCl It is an ester derivative of butyric acid, featuring an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-pyridinecarboxaldehyde and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired ester.
Amination: The ester is then subjected to amination using ammonia or an amine source to introduce the amino group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-pyridin-4-yl-butyric acid ethyl ester hydrochloride
- 3-Pyridinebutanoic acid, γ-amino-, ethyl ester
- 4-Piperidine butyric acid hydrochloride
Uniqueness
4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both an amino group and an ester functional group. This combination of features makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
ethyl 4-amino-4-pyridin-3-ylbutanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9;;/h3-4,7-8,10H,2,5-6,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVVNHCTYITTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CN=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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